molecular formula C20H12O B031493 8-Hydroxybenzo[a]pyrene CAS No. 13345-26-1

8-Hydroxybenzo[a]pyrene

Cat. No. B031493
CAS RN: 13345-26-1
M. Wt: 268.3 g/mol
InChI Key: OWEZWMDNHHTXJU-UHFFFAOYSA-N
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Description

8-Hydroxybenzo[a]pyrene is a derivative of benzo[a]pyrene, a well-known environmental pro-carcinogen. Benzo[a]pyrene is metabolically transformed into various derivatives, including hydroxylated forms such as 8-Hydroxybenzo[a]pyrene. These derivatives have been studied in various biological systems and are known to bind to DNA, although they are not directly carcinogenic (Ribeiro et al., 1986).

Synthesis Analysis

The synthesis of hydroxylated benzo[a]pyrene derivatives has been described in several studies. For instance, the synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene, a potential carcinogenic metabolite, has been documented, indicating the methods to produce such hydroxylated derivatives (Lee et al., 1983).

Molecular Structure Analysis

The molecular structure of hydroxylated benzo[a]pyrene derivatives has been determined using X-ray crystallographic methods. Studies have shown that these molecules can have trans hydroxyl groups and adopt specific conformations, like a distorted half-chair pucker in the dihydrobenzene group (Neidle, Subbiah, & Osborne, 1981).

Chemical Reactions and Properties

Hydroxylated benzo[a]pyrene derivatives undergo various chemical reactions. For example, 3-Hydroxybenzo[a]pyrene is oxidized to benzo[a]pyrene-3,6-quinone and can form adducts with compounds like N-acetylcysteine, indicating its reactivity and potential to form complex molecules (Ribeiro et al., 1986).

Physical Properties Analysis

The physical properties of these hydroxylated derivatives, like their crystal structures and orientations of hydroxyl groups, have been extensively analyzed. These studies provide insight into the molecular geometry and potential interactions of these compounds (Neidle, Subbiah, & Osborne, 1980).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and formation of metabolites of hydroxylated benzo[a]pyrene derivatives, have been a focus of research. These compounds exhibit a variety of reactions, indicative of their complex behavior in biological systems (Yang et al., 1976).

Scientific Research Applications

  • Metabolism in Biological Systems : 8-Hydroxybenzo[a]pyrene is a metabolite of benzo[a]pyrene and has been studied for its metabolic pathways in rat liver homogenates. It is converted into dihydrodihydroxy compounds, indicating its role in biochemical reactions within biological systems (Sims, 1967).

  • Non-carcinogenic Properties : Research has shown that 8-Hydroxybenzo[a]pyrene, among other hydroxy derivatives of benzo[a]pyrene, does not exhibit carcinogenic properties when tested on mouse skin. This finding contrasts with the strong carcinogenic nature of benzo[a]pyrene itself (Kapitulnik et al., 1976).

  • DNA Binding Studies : Investigations into the binding of metabolites of 8-Hydroxybenzo[a]pyrene to DNA have provided insights into its potential interactions at the molecular level, which could have implications for understanding its role in cellular processes (Guenthner et al., 1979).

  • Molecular Structure Analysis : The molecular structure of metabolites related to 8-Hydroxybenzo[a]pyrene has been determined through X-ray crystallographic methods. This analysis helps in understanding the chemical properties and reactivity of such compounds (Neidle et al., 1981).

  • Role in Activation and Binding Processes : Studies have focused on how 8-Hydroxybenzo[a]pyrene and related metabolites activate and bind in different biological systems, revealing their role in biochemical reactions and possible implications for human health (Hesse et al., 1980).

properties

IUPAC Name

benzo[a]pyren-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-16-7-9-17-15(11-16)10-14-5-4-12-2-1-3-13-6-8-18(17)20(14)19(12)13/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEZWMDNHHTXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158116
Record name Benzo(a)pyrene, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxybenzo[a]pyrene

CAS RN

13345-26-1
Record name 8-Hydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene, 8-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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